tert-Butylbenzene-d14
Overview
Description
tert-Butylbenzene-d14 is a deuterated form of tert-butylbenzene, an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group, where the hydrogen atoms are replaced with deuterium atoms (heavy hydrogen). This compound is often used in scientific research due to its unique properties and applications.
Mechanism of Action
Target of Action
tert-Butylbenzene-d14 is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . .
Mode of Action
It has been reported that tert-butylbenzene and its derivatives can be used in the design of hyperpolarized 13c probes . These probes are used to enhance the NMR sensitivity of the nuclei in molecules, which can lead to advances in biochemical and molecular studies .
Biochemical Pathways
It’s worth noting that the compound’s potential to act as a hyperpolarized 13c probe suggests it may play a role in nuclear magnetic resonance (nmr) studies, which can provide valuable insights into biochemical pathways .
Pharmacokinetics
It’s known that tert-butylbenzene is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s bioavailability could be influenced by these properties.
Result of Action
Its potential use as a hyperpolarized 13c probe suggests that it could enhance the nmr sensitivity of the nuclei in molecules, potentially leading to advances in biochemical and molecular studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butylbenzene-d14 can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:
Preparation of tert-butyl chloride: tert-butanol is reacted with concentrated hydrochloric acid (HCl) to form tert-butyl chloride through an S_N1 reaction.
Friedel-Crafts Alkylation: The prepared tert-butyl chloride is then reacted with benzene in the presence of anhydrous aluminum chloride to form tert-butylbenzene
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UYAILFBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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